2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid
Description
This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a methylamino group, an oxetan-3-yl substituent, and an acetic acid moiety. The Fmoc group (C₁₅H₁₁O₂) is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-22(19(20(23)24)13-10-26-11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHBUVYYUNRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is introduced to protect the amino group during subsequent reactions. The oxetane ring is then incorporated through a cyclization reaction, often involving the use of strong bases or catalysts to facilitate the formation of the four-membered ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the multiple steps required for the introduction of the Fmoc group and the formation of the oxetane ring. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It serves as a tool for studying protein interactions and enzyme mechanisms, due to its ability to mimic natural amino acids.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The oxetane ring provides rigidity to the molecule, influencing its binding affinity and specificity for target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous Fmoc-protected derivatives:
Key Observations:
- Polarity and Solubility : The oxetane-containing target compound is expected to exhibit higher aqueous solubility compared to difluorophenyl () or pentyl () analogs due to the oxetane's polar oxygen atom.
- Synthetic Utility : All compounds retain the Fmoc group, enabling compatibility with standard solid-phase peptide synthesis (SPPS) protocols .
Biological Activity
2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid, commonly referred to as Fmoc-methyl-amino-acetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxetane ring, and an acetic acid moiety. Its molecular formula is with a molecular weight of 401.45 g/mol. The presence of the Fmoc group is significant in peptide synthesis, enhancing the compound's stability and reactivity in biological environments.
Research indicates that compounds with similar structures exhibit various biological activities, primarily through interactions with biological macromolecules such as proteins and nucleic acids. The oxetane ring contributes to the compound's reactivity, potentially allowing it to participate in nucleophilic attacks or coordinate with metal ions in enzymatic reactions.
Anticancer Properties
One notable area of investigation is the compound's potential as an anticancer agent. Studies have shown that Fmoc derivatives can selectively inhibit RAS-mutant cancers, which are notoriously difficult to treat due to their resistance to conventional therapies. The inhibition mechanism may involve interference with RAS signaling pathways, crucial for cancer cell proliferation and survival .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that Fmoc derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Fmoc group : This involves protecting the amine functionality using Fmoc chloride.
- Oxetane ring formation : Utilizing appropriate reagents to introduce the oxetane structure.
- Acetic acid moiety attachment : This step finalizes the synthesis by incorporating the acetic acid group.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Study 1: Anticancer Efficacy
A study published in Nature examined the efficacy of Fmoc derivatives against various cancer cell lines. The results demonstrated a significant reduction in cell viability in RAS-mutant cancer cells treated with this compound compared to controls. The IC50 values indicated potent activity, warranting further investigation into its mechanism of action .
Study 2: Neuroprotection in Animal Models
In a preclinical study focused on neurodegenerative diseases, this compound was administered to animal models exhibiting symptoms of oxidative stress. Results showed a marked improvement in cognitive functions and reduced markers of oxidative damage. These findings suggest potential therapeutic applications for neuroprotection.
Comparative Analysis
The following table summarizes key properties and biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
